molecular formula C10H10N4O4 B2627902 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine CAS No. 931321-16-3

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine

Cat. No. B2627902
M. Wt: 250.214
InChI Key: FEOCYZPSLBWRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Morpholino-6-nitrooxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C10H10N4O4 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-Morpholino-6-nitrooxazolo[4,5-b]pyridine” contains DNA bases attached to a backbone of methylenemorpholine rings . The exact structure can be represented by the SMILES string: C1COCCN1C2=NC3=C(O2)C=C(C=N3)N+[O-] .

Scientific Research Applications

Crystal Structure Analysis

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine derivatives have been studied for their unique electronic and intermolecular interactional characteristics, which influence their crystal structures. These structures form diverse supramolecular synthons, highlighting their potential in pharmaceutical development and crystal engineering (Chai et al., 2019).

Photoreaction Studies

Research on pyrido[2,3-c]furoxan derivatives, which involve morpholine as a reactant, has shown the production of various morpholinopyridine and morpholinopyrido compounds. This indicates potential applications in studying the behavior of nitrogen in pyridine rings (Miyazawa et al., 1995).

Reaction with Amines

Studies have shown that oxazolo[4,5-b]pyridine thione reacts with primary amines and diethylamine to form N-(3-hydroxy-2-pyridyl)thioureas, and with cyclic secondary amines and aniline to form 2-aminooxazolo[4,5-b]pyridines. This suggests potential in synthesizing a variety of organic compounds (Davidkov et al., 1987).

Antitumor Agent Development

Derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine have been investigated as novel antitumor agents targeting human DNA topoisomerase enzymes. Their promising biological activity results underscore their potential in cancer treatment research (Karatas et al., 2021).

Synthesis of DNA-Related Compounds

Morpholino phosphorobis-3-nitro-1,2,4-triazolidate has been used for the phosphorylation of DNA intermediates, highlighting its role in the synthesis of 5'-phosphorylated DNA fragments and potential applications in biochemical research (Marel et al., 1981).

Insecticide Development

Pyridine derivatives, including morpholino-substituted compounds, have been synthesized and tested for their insecticidal activities. Their significant efficacy against pests like cowpea aphids suggests potential applications in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c15-14(16)7-5-8-9(11-6-7)12-10(18-8)13-1-3-17-4-2-13/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOCYZPSLBWRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine

Citations

For This Compound
1
Citations
OFT BLOG - J Med Chem, 2006 - allfordrugs.com
is a novel peripherally selective dopamine β-hydroxylase (DBH) inhibitor being developed by Bial-Portela and C a, SA for treatment of hypertension and congestive heart failure.(1) The …
Number of citations: 2 www.allfordrugs.com

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